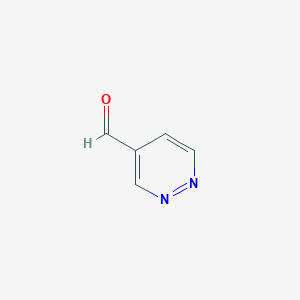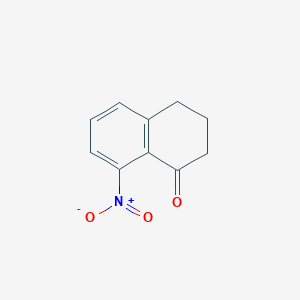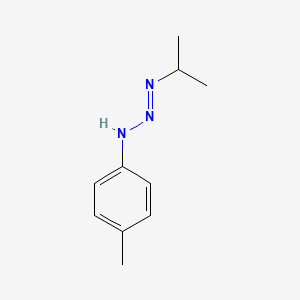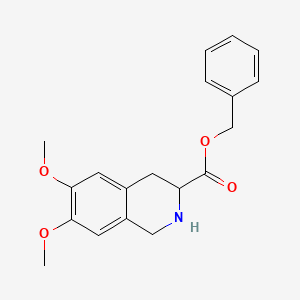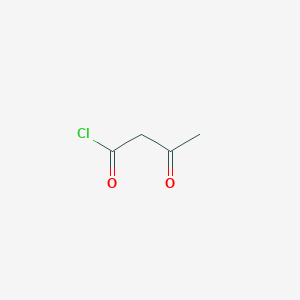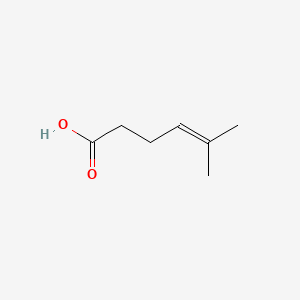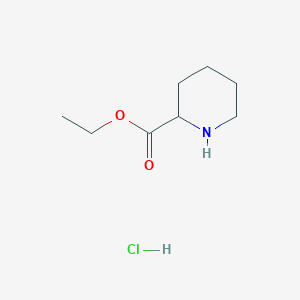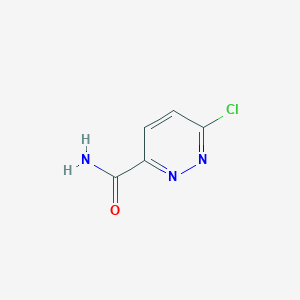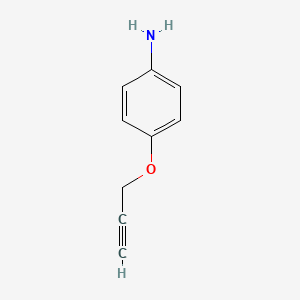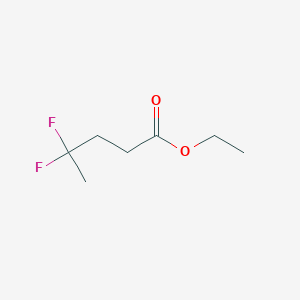
2-Chlor-N-methyl-4-nitroanilin
Übersicht
Beschreibung
“2-Chloro-N-methyl-4-nitroaniline” is a chemical compound with the linear formula C7H7ClN2O2 . It has a molecular weight of 186.599 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “2-Chloro-N-methyl-4-nitroaniline” has been studied in the past. The original orthorhombic phase of 2Cl4na was not able to be reproduced, leading to the determination of its new triclinic polymorph . Synthetic screening indicated that 2Cl4na can be obtained from several solvent mixtures as well as by slow cooling of the melted sample .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-methyl-4-nitroaniline” has been analyzed in various studies. The compound crystallizes in the non-centrosymmetric space group P 1 with lattice parameters a = 3.7755 (2) Å, b = 13.5798 (7) Å, c = 28.554 (1) Å, α = 89.503 (4)°, β = 88.612 (4)° and γ = 86.402 (4)° .
Chemical Reactions Analysis
The chemical reactions of “2-Chloro-N-methyl-4-nitroaniline” have been explored in several studies. For instance, the compound has been found to produce second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .
Physical And Chemical Properties Analysis
“2-Chloro-N-methyl-4-nitroaniline” is insoluble in water . More detailed physical and chemical properties could not be found in the available sources.
Wissenschaftliche Forschungsanwendungen
Herstellung von Farbstoffen
2-Chlor-N-methyl-4-nitroanilin wird als Zwischenprodukt bei der Herstellung von Farbstoffen verwendet . Die einzigartige chemische Struktur der Verbindung ermöglicht es ihr, sich mit anderen Substanzen zu verbinden und so eine breite Palette von Farben zu erzeugen.
Pharmazeutische Industrie
Diese Verbindung wird auch in der pharmazeutischen Industrie verwendet . Ihre chemischen Eigenschaften machen sie zu einem wertvollen Bestandteil bei der Synthese verschiedener Medikamente.
Korrosionsschutzmittel
this compound kann als Korrosionsschutzmittel verwendet werden . Es kann eine schützende Schicht auf der Oberfläche von Metallen bilden, die Oxidation und Korrosion verhindert.
Synthese von Niclosamid
Niclosamid ist ein Molluskizid, eine Substanz, die zur Kontrolle oder Tötung von Weichtieren verwendet wird . This compound wird bei der Synthese von Niclosamid verwendet .
Kristalltechnik
Die Verbindung wurde wegen ihrer interessanten supramolekularen Ordnung in der Kristalltechnik untersucht . Es wurde festgestellt, dass sie einen hohen Z-Wert und eine starke zweite Harmonische Generierung aufweist .
Analytische Studien
this compound wurde aufgrund seines Absorptionsspektrums in analytischen Studien verwendet . Es wird zur Bestimmung von Catecholderivaten in Synthesen verwendet .
Wirkmechanismus
Target of Action
It is known that nitroaromatic compounds like 2-chloro-n-methyl-4-nitroaniline often interact with various enzymes and proteins within biological systems .
Mode of Action
It is known that nitroaromatic compounds can undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions can alter the structure and function of the target molecules, leading to various biological effects .
Biochemical Pathways
The degradation of 2-Chloro-N-methyl-4-nitroaniline occurs via a novel aerobic degradation pathway by Rhodococcus sp. strain MB-P1 . The degradation process involves the release of nitrite ions, chloride ions, and ammonia . The compound is transformed stoichiometrically to 4-amino-3-chlorophenol, which subsequently gets transformed to 6-chlorohydroxyquinol . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group and production of 4-amino-3-chlorophenol . Aniline dioxygenase is involved in the second step of degradation .
Pharmacokinetics
The compound’s molecular weight (186599) and its linear formula (C7H7ClN2O2) suggest that it may have certain bioavailability characteristics .
Result of Action
The degradation of the compound leads to the release of nitrite ions, chloride ions, and ammonia, which can have various effects on the cellular environment .
Safety and Hazards
Contact with molten “2-Chloro-N-methyl-4-nitroaniline” may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause pollution .
Zukünftige Richtungen
The future directions of “2-Chloro-N-methyl-4-nitroaniline” research could involve further exploration of its synthesis and properties. For instance, the determination of its new triclinic polymorph opens up new possibilities for research . Additionally, the strong second harmonic generation (SHG) produced by this compound suggests potential applications in the field of optics .
Biochemische Analyse
Biochemical Properties
2-Chloro-N-methyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group from the compound, producing 4-amino-3-chlorophenol . This interaction is crucial for the degradation of 2-Chloro-N-methyl-4-nitroaniline in biological systems. Additionally, the compound can interact with aniline dioxygenases, which further metabolize the degradation products .
Cellular Effects
2-Chloro-N-methyl-4-nitroaniline has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of 2-Chloro-N-methyl-4-nitroaniline involves its interactions with specific biomolecules. The compound binds to flavin-dependent monooxygenases, leading to the removal of the nitro group and the formation of 4-amino-3-chlorophenol . This reaction is followed by further metabolism by aniline dioxygenases, which convert the intermediate products into less toxic compounds . These interactions result in changes in gene expression and enzyme activity, contributing to the overall biochemical effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-methyl-4-nitroaniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical effects compared to the parent compound. Long-term exposure to 2-Chloro-N-methyl-4-nitroaniline in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-methyl-4-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and can be observed at threshold levels specific to the compound.
Metabolic Pathways
2-Chloro-N-methyl-4-nitroaniline is involved in several metabolic pathways. The primary pathway involves its degradation by flavin-dependent monooxygenases and aniline dioxygenases . These enzymes catalyze the removal of the nitro group and the subsequent conversion of intermediate products into less toxic compounds. The metabolic flux and levels of metabolites can be significantly affected by the presence of 2-Chloro-N-methyl-4-nitroaniline, leading to changes in overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Chloro-N-methyl-4-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The transport and distribution of 2-Chloro-N-methyl-4-nitroaniline can influence its biochemical effects and its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2-Chloro-N-methyl-4-nitroaniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of 2-Chloro-N-methyl-4-nitroaniline can impact its activity and function within the cell.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAAOEAESNGEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509674 | |
| Record name | 2-Chloro-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6085-92-3 | |
| Record name | 2-Chloro-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)

